5-Nitro-1,3-benzoxazole-2-carbaldehyde

Description

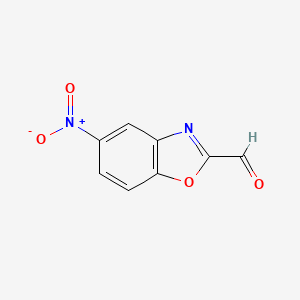

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-4-8-9-6-3-5(10(12)13)1-2-7(6)14-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCAUYTYJXOCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-Nitro-1,3-benzoxazole-2-carbaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitro-1,3-benzoxazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a detailed understanding of this molecule and its derivatives.

Section 1: Compound Profile: 5-Nitro-1,3-benzoxazole-2-carbaldehyde

5-Nitro-1,3-benzoxazole-2-carbaldehyde belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of a nitro group and an aldehyde functional group on the benzoxazole scaffold makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.

Chemical Identity and Properties

The fundamental properties of 5-Nitro-1,3-benzoxazole-2-carbaldehyde are summarized below. These have been determined based on the structure of the parent molecule, 1,3-benzoxazole-2-carbaldehyde, with the addition of a nitro group at the 5-position.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₄N₂O₄ | Deduced from Structure |

| Molecular Weight | 192.13 g/mol | Calculated |

| IUPAC Name | 5-nitro-1,3-benzoxazole-2-carbaldehyde | IUPAC Nomenclature |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a crystalline solid | Analogy to related compounds |

Structural Elucidation

The structure of 5-Nitro-1,3-benzoxazole-2-carbaldehyde consists of a benzene ring fused to an oxazole ring, with a nitro group (NO₂) at position 5 and a carbaldehyde group (CHO) at position 2.

Figure 1: 2D structure of 5-Nitro-1,3-benzoxazole-2-carbaldehyde.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

The most direct route involves the reaction of 2-amino-4-nitrophenol with a glyoxal equivalent. A plausible method would be the condensation with glyoxylic acid followed by decarboxylation, or reaction with a protected glyoxal derivative. A common and effective method for synthesizing benzoxazoles involves the cyclization of 2-aminophenols with aldehydes.

Caption: Proposed synthetic workflow for 5-Nitro-1,3-benzoxazole-2-carbaldehyde.

Spectroscopic Analysis

The structural confirmation of synthesized 5-Nitro-1,3-benzoxazole-2-carbaldehyde would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.[1]

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehyde proton (CHO) around 9.5-10.5 ppm. |

| ¹³C NMR | Aromatic carbons between 110-160 ppm. A signal for the aldehyde carbonyl carbon around 185-195 ppm. |

| IR Spectroscopy | Characteristic peaks for the nitro group (NO₂) around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). A strong carbonyl (C=O) stretch from the aldehyde at approximately 1700 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (192.13 g/mol ). |

Section 3: Applications in Medicinal Chemistry and Drug Discovery

Benzoxazole derivatives are a cornerstone in the development of new therapeutic agents due to their broad spectrum of biological activities.[2] The 5-nitro substitution, in particular, has been associated with potent antimicrobial and antiparasitic properties.

Potential as an Anthelmintic Agent

Recent research has highlighted the potential of 5-nitro-1,3-benzoxazole derivatives as effective anthelmintic agents.[3] These compounds are believed to exert their effect by targeting essential biological pathways within parasitic helminths.

Mechanism of Action: The proposed mechanism of action for many benzimidazole-based anthelmintics, a class structurally related to benzoxazoles, involves the inhibition of microtubule synthesis in the parasite.[4] Specifically, they bind to the protein β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the paralysis and death of the parasite.[4][5] It is highly probable that 5-nitrobenzoxazole derivatives share a similar mechanism.

Caption: Proposed mechanism of action for 5-nitrobenzoxazole derivatives as anthelmintics.

Utility as a Synthetic Intermediate

The aldehyde functionality at the 2-position serves as a versatile chemical handle for further synthetic modifications. It can readily undergo a variety of reactions, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Oxidation: To generate the corresponding carboxylic acid.

-

Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.

This chemical reactivity makes 5-Nitro-1,3-benzoxazole-2-carbaldehyde a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Section 4: Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 5-Nitro-1,3-benzoxazole-2-carbaldehyde. These are based on general and well-established procedures in organic synthesis.

General Laboratory Safety Precautions

-

Handling: This compound should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicity: Nitroaromatic compounds can be toxic and are often skin and eye irritants. Aldehydes can also be irritants and sensitizers. Avoid inhalation, ingestion, and skin contact.

Proposed Synthetic Protocol

This protocol is a general guideline for the condensation of a 2-aminophenol with an aldehyde.

-

Reaction Setup: To a round-bottom flask, add 2-amino-4-nitrophenol (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Aldehyde: Add glyoxylic acid (1.1 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization Workflow

The identity and purity of the synthesized compound should be confirmed through a systematic analytical workflow.

Caption: A standard workflow for the characterization of synthesized compounds.

Section 5: Conclusion and Future Perspectives

5-Nitro-1,3-benzoxazole-2-carbaldehyde is a promising heterocyclic compound with significant potential as a key intermediate in the development of new pharmaceuticals, particularly in the area of anthelmintic drugs. Its versatile chemical nature allows for the synthesis of a wide array of derivatives, enabling extensive structure-activity relationship studies. Future research should focus on the development of a specific and optimized synthesis protocol, as well as a thorough investigation of its biological activity profile against a range of parasitic and microbial targets. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutic agents.

Section 6: References

-

Slideshare. (2015, February 16). Anthelmintic Drug s. [Link]

-

Journal of Molecular Structure. (2014, January 21). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. [Link]

-

Nature. (2023, December 21). Anthelmintic efficacy evaluation and mechanism of N-methylbenzo[d]oxazol-2-amine. [Link]

-

ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]

-

AccessPharmacy. (n.d.). Chapter 34: Anthelmintic Drugs. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. [Link]

-

SpectraBase. (n.d.). 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]

-

Chemistry Central Journal. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

-

MDPI. (2024, January 11). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2,3-dihydro-1,3-benzoxazole-2-carbaldehyde. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2019, April 1). A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]

-

World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

-

ResearchGate. (2020, March). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitrobenzoxazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Mercapto-1,3-benzoxazole. Retrieved from [Link]

-

OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. eopcw.com [eopcw.com]

- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Technical Guide: Solubility & Handling of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Executive Summary

5-Nitro-1,3-benzoxazole-2-carbaldehyde is a specialized heterocyclic intermediate frequently employed in medicinal chemistry for the synthesis of Schiff bases and bioactive scaffolds (e.g., anti-tubercular and anti-cancer agents).[1][2][3] Its physicochemical profile—characterized by a planar, electron-deficient benzoxazole core and a reactive aldehyde moiety—presents distinct challenges in biological assay preparation.

This guide provides a validated framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Phosphate Buffered Saline (PBS) . It addresses the critical balance between maintaining compound stability (preventing aldehyde oxidation) and ensuring homogeneity in aqueous environments (preventing precipitation).

Part 1: Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is prerequisite to successful handling.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | ~192.13 g/mol | Small molecule; diffusion is rapid, but crystal packing forces are significant. |

| Structural Core | Benzoxazole (Fused benzene + oxazole) | Planar structure promotes π-π stacking, leading to high lattice energy and poor aqueous solubility. |

| Substituents | 5-Nitro ( | Nitro: Increases polarity but often reduces aqueous solubility due to enhanced crystal packing. Aldehyde: Reactive electrophile; prone to oxidation to carboxylic acid in aerated aqueous buffers. |

| Predicted LogP | ~1.5 – 2.2 | Moderately lipophilic. Soluble in organic solvents; sparingly soluble in water.[4] |

The "Crash-Out" Risk

The primary failure mode in biological assays involving this compound is precipitation upon dilution . When a concentrated DMSO stock is introduced directly into PBS, the rapid change in solvent polarity can force the hydrophobic molecules to aggregate before they disperse. The protocols below are designed to mitigate this "solvent shock."

Part 2: Solubility in DMSO (Stock Preparation)

DMSO (Dimethyl Sulfoxide) is the gold-standard solvent for this compound due to its aprotic polarity, which disrupts intermolecular hydrogen bonding and π-stacking without reacting with the aldehyde group (unlike protic alcohols which might form hemiacetals).

Validated Protocol: 10 mM Stock Solution

Objective: Create a stable, high-concentration master stock.

-

Calculate Mass: For

of a -

Solvent Addition: Add

of anhydrous, sterile-filtered DMSO (Grade: -

Dissolution:

-

Vortex: 30 seconds at medium speed.

-

Sonication: If visible particulates remain, sonicate in a water bath at

for 5 minutes. Note: Avoid prolonged heat to prevent aldehyde degradation.

-

-

Verification: Inspect against a dark background. The solution should be a clear, slight yellow/orange liquid (color attributed to the nitro group).

Storage & Stability:

-

Aliquot: Divide into small volumes (e.g.,

) to avoid freeze-thaw cycles. -

Conditions: Store at

or -

Inert Atmosphere: Overlay vials with Argon or Nitrogen gas before sealing to prevent oxidation of the aldehyde to 5-nitro-1,3-benzoxazole-2-carboxylic acid.

Part 3: Solubility in PBS (Assay Preparation)

Direct solubility in PBS is negligible (likely

The "Intermediate Dilution" Method

To prevent precipitation, do not pipette 100% DMSO stock directly into 100% PBS. Use an intermediate step.

Step-by-Step Protocol:

Target:

-

Thaw Stock: Bring the

DMSO stock to room temperature. Vortex to ensure homogeneity. -

Intermediate Dilution (10x):

-

Prepare a

solution by diluting the stock 1:10 in pure DMSO (not PBS yet). -

Why? It is easier to mix DMSO with DMSO. This lowers the concentration gradient for the next step.

-

-

Final Dilution (1x):

-

Add the

DMSO solution dropwise to pre-warmed ( -

Ratio: 1 part Intermediate Stock : 99 parts PBS.

-

Final Concentration:

. -

Final DMSO:

.

-

Troubleshooting Precipitation:

If turbidity occurs at

-

Reduce Concentration: Try

or -

Add Surfactant: Incorporate 0.05% Tween-80 or Pluronic F-127 into the PBS before adding the compound. This creates micelles that sequester the hydrophobic benzoxazole core, maintaining apparent solubility.

Part 4: Experimental Workflow & Logic

The following diagram illustrates the critical path from solid reagent to assay, highlighting the decision points for stability and solubility.

Caption: Workflow for solubilizing hydrophobic aldehydes. The intermediate dilution step reduces solvent shock, while rapid usage prevents hydrolytic/oxidative degradation.

Part 5: Stability & Degradation Mechanisms

Researchers must distinguish between insolubility (physical aggregation) and instability (chemical degradation).

-

Aldehyde Oxidation:

-

Hydrolysis (Benzoxazole Ring):

References

-

PubChem. 5-Nitro-2-phenyl-1,3-benzoxazole Compound Summary. National Library of Medicine. Available at: [Link]

-

Journal of Medicinal Chemistry. Lead Optimization of Benzoxazolone Carboxamides. (Stability of benzoxazole scaffolds in PBS). Available at: [Link]

-

NIST Chemistry WebBook. 5-Nitrobenzisoxazole Thermochemistry Data. Available at: [Link]

Sources

- 1. 5-NITRO-1,3-BENZOXAZOL-2(3H)-ONE CAS#: 3889-13-2 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

UV-Vis absorption spectra of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 5-Nitro-1,3-benzoxazole-2-carbaldehyde. Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1][2][3] Understanding the electronic absorption spectrum of this specific derivative—functionalized with a potent electron-withdrawing nitro group and a chromophoric carbaldehyde—is critical for its application in drug development, quality control, and advanced material design. This document delineates the theoretical principles governing its electronic transitions, presents a detailed, field-proven protocol for spectral acquisition and analysis, and interprets the expected spectral features, including solvatochromic effects. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this molecule or structurally similar compounds.

Introduction

The Benzoxazole Scaffold in Scientific Research

The 1,3-benzoxazole ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological and photophysical activities.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore. Consequently, benzoxazole derivatives have been developed as antimicrobial, antifungal, anticancer, and anthelmintic agents.[1][3][4] In materials science, the electron-rich nature of the benzoxazole system allows it to be incorporated into donor-π-acceptor (D-π-A) architectures, leading to materials with valuable optical properties for applications like organic light-emitting diodes (OLEDs).[2][5]

The Subject Molecule: 5-Nitro-1,3-benzoxazole-2-carbaldehyde

The title compound, 5-Nitro-1,3-benzoxazole-2-carbaldehyde, integrates three key functional components that dictate its electronic properties:

-

The Benzoxazole Core: A π-conjugated aromatic system that serves as the primary chromophore.

-

The 5-Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly modulates the electronic distribution of the benzoxazole ring, acting as a strong auxochrome.

-

The 2-Carbaldehyde Group (-CHO): An additional chromophore containing a carbonyl group and non-bonding electrons, which can give rise to distinct electronic transitions.

The strategic placement of these groups creates a molecule with expected intramolecular charge transfer (ICT) characteristics, making its absorption spectrum highly sensitive to its environment.

Importance of UV-Vis Spectroscopic Characterization

UV-Vis spectroscopy is a fundamental, non-destructive technique used to probe the electronic transitions within a molecule.[6] For 5-Nitro-1,3-benzoxazole-2-carbaldehyde, this analysis is crucial for:

-

Structural Confirmation: The absorption spectrum provides an electronic fingerprint of the conjugated system.

-

Quantitative Analysis: Using the Beer-Lambert Law, the concentration of the compound in solution can be accurately determined, which is vital for dosing in biological assays and for reaction monitoring.

-

Purity Assessment: The presence of impurities with different chromophores can be readily detected.

-

Probing Molecular Environment: The sensitivity of the spectrum to solvent polarity (solvatochromism) can reveal insights into the molecule's ground and excited state polarity and its interactions with the local environment.[7][8]

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectrum of an organic molecule is dictated by the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The energy difference corresponds to the wavelength of light absorbed.

Expected Electronic Transitions

Based on the structure of 5-Nitro-1,3-benzoxazole-2-carbaldehyde and analysis of analogous compounds like nitrobenzaldehydes, the spectrum is expected to be characterized by two primary types of electronic transitions.[9][10][11]

-

π→π (pi to pi-star) Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of electrons within the π-conjugated system of the benzoxazole ring. The presence of the nitro and aldehyde groups, which extend the conjugation, influences the energy of these transitions. For similar aromatic systems, these transitions typically result in strong absorption bands (molar absorptivity, εmax ≈ 10,000 M⁻¹ cm⁻¹ or higher) and are often found in the 250-350 nm range.[9][10]

-

n→π (n to pi-star) Transitions:* These are lower-energy, low-intensity (εmax ≈ 10-100 M⁻¹ cm⁻¹) absorptions. They arise from the excitation of non-bonding electrons (lone pairs) located on the oxygen atoms of the nitro and aldehyde groups, and the nitrogen and oxygen of the oxazole ring, into the antibonding π* orbital.[9][10] These transitions are formally forbidden by symmetry rules, accounting for their weak intensity. They typically appear as weak shoulders or distinct bands at longer wavelengths (>330 nm) compared to the main π→π* bands.

The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly alter the position (λmax) of absorption bands, an effect known as solvatochromism. This phenomenon provides valuable information about the nature of the transition.[7][12]

-

n→π Transitions:* These transitions typically exhibit a hypsochromic shift (blue shift, to shorter wavelength) as solvent polarity increases. Polar, protic solvents (like ethanol or water) can form hydrogen bonds with the non-bonding electrons in the ground state, lowering their energy. This increases the energy gap to the π* orbital, requiring higher-energy (shorter wavelength) light for the transition.[7][12]

-

π→π Transitions:* These transitions often show a bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity. This occurs if the excited state is more polar than the ground state, which is common in molecules with intramolecular charge transfer character. The polar solvent stabilizes the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.[7][12]

Experimental Protocol for Spectral Acquisition

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 600 nm.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

-

Solvents: Spectroscopic grade solvents of varying polarity (e.g., n-Hexane (non-polar), Chloroform (intermediate), Acetonitrile (polar aprotic), Ethanol (polar protic)). The solvent must be transparent in the region of interest.[8][13]

-

Analyte: 5-Nitro-1,3-benzoxazole-2-carbaldehyde of high purity.

-

Volumetric Glassware: Class A volumetric flasks and pipettes.

-

Analytical Balance: Accurate to ±0.01 mg.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh a small quantity (e.g., 1-2 mg) of the compound and dissolve it in a precise volume (e.g., 10.00 mL) of a chosen solvent (e.g., ethanol) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of at least five dilutions from the stock solution to cover an absorbance range of approximately 0.1 to 1.0. This range ensures adherence to the Beer-Lambert Law.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm). This electronically subtracts any absorbance from the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute sample solution, and then fill it with that solution. Record the absorption spectrum. Repeat this process for each dilution, moving from the least concentrated to the most concentrated.

-

Solvatochromism Study: Repeat steps 1, 2, 4, and 5 using solvents of different polarities to observe shifts in λmax. It is critical to use the same concentrations for a direct comparison of molar absorptivity.

Data Analysis and Interpretation

Assignment of Absorption Bands

A representative spectrum of a nitro-aromatic aldehyde typically shows distinct absorption regions.[9][10] For 5-Nitro-1,3-benzoxazole-2-carbaldehyde, the expected data can be summarized as follows.

| Expected λmax Range (nm) | Expected εmax (M⁻¹cm⁻¹) | Assigned Transition | Expected Solvent Shift (with ↑Polarity) |

| ~250 - 340 nm | > 10,000 | π→π | Bathochromic (Red Shift) |

| ~340 - 400 nm | < 500 | n→π | Hypsochromic (Blue Shift) |

Causality: The high-intensity band corresponds to the allowed π→π* transition within the extensive conjugated system. The low-intensity, longer-wavelength band is characteristic of the symmetry-forbidden n→π* transition originating from the lone pairs on the heteroatoms.[9][10]

Quantitative Analysis (Beer-Lambert Law)

The Beer-Lambert Law is the foundation of quantitative UV-Vis spectroscopy: A = εbc Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity (M⁻¹cm⁻¹), a constant for a given substance at a specific wavelength (λmax).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (M).

By plotting absorbance at λmax versus concentration for the serial dilutions, a linear relationship should be observed. The slope of this line is equal to the molar absorptivity (ε), a crucial physical constant for the molecule. A correlation coefficient (R²) of >0.99 validates the method for quantitative purposes.

Applications in Research and Development

The data derived from this guide has direct practical applications:

-

Drug Development: In biological assays, the molar absorptivity allows for the precise preparation of solutions for determining efficacy (e.g., IC₅₀ values). It can also be used to monitor the stability of the compound in different formulations.

-

Quality Control: The UV-Vis spectrum serves as a rapid and inexpensive method to confirm the identity and purity of synthesized batches of the compound.

-

Materials Science: For researchers designing new optical materials, understanding the absorption profile and its environmental sensitivity is the first step in developing novel sensors, probes, or OLED components.[2][5] The D-π-A nature of this molecule suggests its photophysical properties could be readily tunable.[5]

Conclusion

The UV-Vis absorption spectrum of 5-Nitro-1,3-benzoxazole-2-carbaldehyde is predicted to be dominated by a strong π→π* transition in the UV-A region and a weaker, longer-wavelength n→π* transition. These transitions are highly sensitive to the molecular environment, with solvent polarity inducing predictable hypsochromic and bathochromic shifts, respectively. The robust experimental protocol detailed herein provides a reliable framework for obtaining high-quality spectral data. This information is indispensable for the quantitative analysis, quality control, and rational design of future applications for this versatile benzoxazole derivative in science and industry.

References

- DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC. (2025, September 15).

- Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2026, January 14).

- Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025, April 16). Diva Portal.

- Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet St

- Solvent Effects. Shivaji College, University of Delhi.

- Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare.

- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Royal Society of Chemistry.

- Ultraviolet Spectroscopy. University of Massachusetts.

- Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-78.

- What is Effect of Solvent on UV Absorption Spectra. (2019, November 6). YouTube.

- Photophysical Properties of Some Benzoxazole and Benzothiazole Derivatives.

- Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. (2025, March 10).

- An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Deriv

- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2022). Brazilian Journal of Pharmaceutical Sciences.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent.

- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar.

- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives.

Sources

- 1. chem.uaic.ro [chem.uaic.ro]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijermt.org [ijermt.org]

- 7. shivajicollege.ac.in [shivajicollege.ac.in]

- 8. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 9. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. semanticscholar.org [semanticscholar.org]

- 12. web.williams.edu [web.williams.edu]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of 5-Nitro-1,3-benzoxazole-2-carbaldehyde from 2-amino-4-nitrophenol

Introduction

5-Nitro-1,3-benzoxazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring an electron-deficient nitro group on the benzene ring and an electrophilic aldehyde on the oxazole moiety, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents.[1][2] This guide provides an in-depth, technically-focused overview of a robust and logical synthetic pathway to this target compound, starting from the readily available precursor, 2-amino-4-nitrophenol. The narrative emphasizes the chemical principles behind the chosen reactions, detailed experimental protocols, and the critical data required for validation at each stage.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of 5-Nitro-1,3-benzoxazole-2-carbaldehyde is most logically approached via a two-step sequence. The retrosynthetic analysis begins by disconnecting the C2-aldehyde group, identifying 5-nitro-1,3-benzoxazole as the key intermediate. This intermediate can then be traced back to the starting material, 2-amino-4-nitrophenol, through the formation of the oxazole ring.

This leads to a forward synthesis strategy comprising:

-

Cyclocondensation: Formation of the 5-nitro-1,3-benzoxazole core from 2-amino-4-nitrophenol using a suitable one-carbon (C1) synthon.

-

C2-Formylation: Introduction of the aldehyde group at the C2 position of the benzoxazole ring.

For the C2-formylation step, the Vilsmeier-Haack reaction is selected as the method of choice.[3] This reaction is exceptionally well-suited for the formylation of electron-rich heterocyclic systems.[4] The Vilsmeier reagent, an electrophilic iminium salt, readily attacks the nucleophilic C2 position of the benzoxazole ring.[5] Alternative formylation methods such as the Reimer-Tiemann[6][7] or Duff reactions[8][9] are less suitable, as they are primarily designed for the ortho-formylation of phenols and require reaction conditions incompatible with this specific substrate.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 5-Nitro-1,3-benzoxazole

Principle and Mechanism

The initial step involves the construction of the benzoxazole heterocyclic system. This is achieved through the reaction of 2-amino-4-nitrophenol with triethyl orthoformate. In this reaction, triethyl orthoformate serves as an efficient source for the C2 carbon of the benzoxazole ring. The reaction proceeds via an initial nucleophilic attack of the amino group on the orthoformate, followed by an intramolecular cyclization and elimination of ethanol, driven by the formation of the stable aromatic benzoxazole ring.[10] The reaction is typically performed at elevated temperatures to drive the elimination byproducts.

Caption: Mechanistic pathway for the cyclocondensation reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 5-nitro-1,3-benzoxazole.[10]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (5.0 mmol, 0.77 g).

-

Reagent Addition: Add triethyl orthoformate (60.0 mmol, 10.0 mL) to the flask.

-

Heating: Slowly heat the reaction mixture to 150 °C using a suitable heating mantle.

-

Reaction Time: Maintain the reaction at 150 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature.

-

Purification: Remove the excess triethyl orthoformate and the ethanol byproduct via distillation under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data and Characterization

| Parameter | Expected Value |

| Appearance | Yellowish solid |

| Molecular Formula | C₇H₄N₂O₃ |

| Molecular Weight | 164.12 g/mol [11] |

| Yield | > 85% |

| Melting Point | ~170-174 °C |

| ¹H NMR (DMSO-d₆) | δ ~9.1 (s, 1H, H2), 8.5 (d, 1H, H4), 8.3 (dd, 1H, H6), 8.0 (d, 1H, H7) ppm |

| ¹³C NMR (DMSO-d₆) | δ ~155.1 (C2), 151.8, 145.2, 144.1, 122.5, 118.9, 111.5 ppm |

Step 2: Vilsmeier-Haack Formylation of 5-Nitro-1,3-benzoxazole

Principle and Mechanism

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an activated aromatic or heterocyclic ring.[4] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a tertiary amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] The C2 position of the 5-nitro-1,3-benzoxazole intermediate is sufficiently nucleophilic to attack the Vilsmeier reagent. This electrophilic aromatic substitution results in the formation of a new carbon-carbon bond. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Detailed Experimental Protocol

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 5-nitro-1,3-benzoxazole (1.0 equivalent), synthesized in Step 1, in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization and Hydrolysis: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This step also facilitates the hydrolysis of the iminium intermediate. Stir for an additional 1-2 hours.

-

Isolation and Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

Data and Characterization

| Parameter | Expected Value |

| Appearance | Crystalline solid |

| Molecular Formula | C₈H₄N₂O₄ |

| Molecular Weight | 192.13 g/mol |

| Yield | Moderate to Good |

| Melting Point | Not readily available, requires experimental determination |

| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), 8.6 (d, 1H, H4), 8.4 (dd, 1H, H6), 8.0 (d, 1H, H7) ppm |

| ¹³C NMR (CDCl₃) | δ ~185.0 (CHO), 158.0 (C2), 152.0, 146.0, 145.0, 124.0, 120.0, 112.0 ppm |

| IR (KBr) | ν ~1700 cm⁻¹ (C=O, aldehyde), ~1530, 1340 cm⁻¹ (NO₂, asymm. & symm.) |

Safety and Handling

-

2-amino-4-nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a fume hood with extreme care. Use appropriate acid-resistant gloves and face shield.

-

N,N-dimethylformamide (DMF): A potential teratogen and skin irritant. Work in a well-ventilated area or fume hood.

Conclusion

The synthesis of 5-Nitro-1,3-benzoxazole-2-carbaldehyde from 2-amino-4-nitrophenol can be reliably executed through a logical two-step sequence. The initial cyclocondensation with triethyl orthoformate provides the core heterocyclic structure, and a subsequent Vilsmeier-Haack reaction effectively installs the C2-aldehyde functionality. This pathway relies on well-established and understood organic reactions, offering a clear and reproducible route for researchers requiring this important synthetic intermediate. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for a successful outcome.

References

- Duff reaction - Wikipedia. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBZo_hRHx0pqVvNZ21iAzw6IHgqSl2wNub1XHxr082E0io4EvqK_wGXzNk_OQO0UhOiJVT1jbOCW9CFR569hAF061fW2l6Bv4QZJF6PRrM5SkWP_sjDCbgVVLj4MJ7TpyXx-jW1A==)

- Duff Reaction - SynArchive. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9d2beVuseRpsilo6cmR1gSQC6Cn4Tam2p6gk1nhv2FDhsiv0VzoiTNHXgEWIDPYto5MEe2v360Wep3l_82Hb_1dv8xBLf9dxYIy5UH8oxxaXKbSOBH9yG-yeN-GEYOOE8cMc3csaVUgVL_Y9Dg==)

- The Duff Reaction: Researching A Modification - The ScholarShip. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcUyJpHgneYUBYZBYyxyjdgHeQ9h3BZYsHncKi_qcSeL0unQ3N4ffCWaCpOT3PKmQxTmUDF-rKAY70hsMkb1zidnPjl_PtI_S4osZ05PTrj18VV1EKncTcfajjIw14ggR324bGYm1BqsU0WXAS3c1m4KZZH79KwOMhohJXSiJi8L9mnA==)

- Duff Reaction. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECCpdshfIdcBw98A4XghkfaNedGV09D0gOhGOJ5coOxfBHzI5M7dtFIfEinomXpHCyDgA4nag4b5JRmPsJA6s1GqEmpJC4CD2lslv1HDwHldHPmFuR2XEa4pNr8PwCd1zd5Ehh9042Tsscefab-wcfZfBwpxSWldw5c6Xltj8pQ-7tjvCX_-BGiMBj8R_x9sn7tTv3SSZv1qTTTtDgA93GWVFsFi-CcK8DnaUv9RvrttuFhOGUzl71yXYcJq3YqB7O0MVhHD_2G_RoALm4rKpNEpqo_-IBuDIZVMc=)

- Aromatic Formylation with HMTA and TFA - designer-drug.com. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY_rvQQH9G3fHNEPsbDoazgAQU-b0yixX3HGLnDGt7Gyqf_GFJtsTzY-Qkp_v6609Kj0M5J0MfFqbFXAOFOQu42G2mGT-qINV2GIPH5JD1D1mC3l6or0aX5IkVxE0YuLsbmIMHgWqm7LxZFhN24CgtHf7OUpHMLBvVyw18g64pUOSsyEEBd51sFYK6Crkq_87VuKwYeBCu)

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHJxmqdOMx9UmaHLIvOFkaZms6WrH_TnRyuD4cvnt9hGUkHTgw_Xic2_tPwetBBdH9J7oMxXtjhgiHqb1qcKtwWSfPVDDeCKfHZi6LXFncUmomMgPEryXhr4GgZ588IpVE6l3C48nnVqISfVw=)

- an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6i8B8eB3eCK5qtCl-setdLBMy4riChuzz-bRzHqpzlZ91NhyHWMIyFkzzao5ReLCXGni5NUnlXn78Qss9A2pExykJjl51h3WKMy-qdX8nO5gXI5pvkfom02iOx9RKKElyudh33QyUfXglp2_AwpSMtgEC1F2hO6bFx6VMl3M5XWBuUV54lcgnSUfjJvr9ndtmVq7G1A==)

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGED9vSLu5eGixV455OvMBRvmuiCdtA2VZun7D6z6GimGDdxypPdnLuU3x1mEQc_m-rf5IDRoU6WLhbJH8JCBcalnGcXwbiJZ6gKNlRJ52j4byc5lbQcvGffU99MHw=)

- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBO1M3bKnXiFG8VrgZFThhEXYBmHz2ffu_oj9aMIiFOXzK91Q3CCIOvZ9PkDHCzofC3A6WmBJHOCno4TJDd3IdH7xF8RpUjwD-B2ibANCoZrbm1YbZAiKRDs6xRMuw6POJB2ZlCYZrZgKu9AjPsUI4qA2Imxfs8sSoLRl6IpwCuR1k-yz48FHrAWvNQrfSrAI7HxcqE2cj4UK0lXFK9U3SmmelxAh8546ChIdQ)

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjHg9nIyalfoY1MGVlni2DSvf8QWa7sc_R68LkrrbVj9_MDp4CoqNYPp9iiLObra1F75kKpG0hrP_0sXvGqH6AtI3nZKaBuZV3KzWYfdh0LFIfqnkl63MmfXhBXpB142BnloNlUqQq9cv4Dg==)

- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjWgiaAyyRl3dKn89FwxYysZTMTBTCL1h5ry7efLGEMTq21ASgjvBNrQTy4qzW6jSioLE3HDf-w5RVkDzI36PTMZSFha3vH9Q1VEhRF7Fv1v4FZn5QB72OXBaGLhr8yhOSuEPy9EEC-GWnNw==)

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDq55pPV8VD3dFNUlPIDZfHV3tqEPcAIfLTuK42xfSTgPxykIrCTOzkuqjBHWhrUn5fpqEZYFUbhCCddtBak_RHKMVBXDHT5C7WMH4xMtdqyrsl95r0_JUytXOoPxO3tL_J7XXKlDKKo3YIcA=)

- The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines | Request PDF - ResearchGate. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEakuZZThEfDHYMiEjZRYDizg6NMVHd305GWXy3qzPT44Rsao030BH9y8LVfhVaac3qHRtmeCh4rHFSlqBJnTTjcRMf8SVnuLALJbKQb9hiT7IKnayacxU7zw9oh0_OTMkmfb6XeJbYIE63RMLA-6U9sle1MIu7gYnQXM_kYJuBft_rqKJ-kZI_X0nxXPBYIezZIEVXtVeACoHwqsl9pqcRRsr9D7yseBG2QqCFLQrjamcH6xgoAYLGLJCiW0tb0YfMld_D8GE9zpUn64AcAUmkpnQb-M3doMfnvDHkS8c4Rx5W7QGBx2O-XwMxnpolpczDpsgsxcF4K1ejKxikQaZyvTzhvJ2hbcYC1VFfTT9mMWGWfHsTtQPeE477kHDnbMUJwfRYpzg-W9KEIO97PBwynGcu)

- Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdcYD-wdQic6r_BS7LGBVhSOm43OefcIuK9B9NAEiz6ElsC-NByzhKYHncGLToe1qsB1g6m_yrmWeZLnx7F0aGYkGdBVN3i7RQIsn3LK_szDoZ1OKGQimmd5YvalDVGPIoMenw8daiei5qfgpGo0rmbtzrWOVf_QhecGADJrJb-qaNTa9Olg4w-R3Z5eIeNFTsE5orCBHSn9ZnU6ChaJCqAlMp7DyCa6eySxE_qJw-nDZgPiVK)

- US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_3vBwUjjzW_IkWU-SkNaY2jltIYzzrzM9s-6_uAqQLdEEYI5W9UcSydCZHRwnhKGD0b_CVpnaf9NQ4jXAG3n37phNNSRKwHyCo0JqtJ5lg0q7LA2guUiqhmMJ2NNlv_KZsN8vddoOokM=)

- Benzoxazole synthesis - Organic Chemistry Portal. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAH7C-8M3MlSK6_IhnLeiTieWioryvv9tf0GqSSiQynfEILL6fpbVKnxGYQTy0qKpbgAc8U4T71hwrovzWy6Sn_C_fmKw5GQXvgIYsGbgoXLcSVfBEv27bZ2y4DcnEl5umUNA4k5WBz5kr7_pV-jIlMkjbcpAfG7yZmgm-j9aSNcfszfosYJYPX61BKKKLUWU=)

- Heterocyclic Derivatives of 2-Amino-4-nitrophenol - ResearchGate. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdl9n4NtZ-3Ss1qSb5UX0veWEB04l8GTA9TJ63rIpwUoVDimOJ2XFnYDELRAe5jVLYnZadr_m0IOsEI4jHqVX5wIqwTqsqMD3dQWpmQq3XdILI9fT9UBTI1cezBWbRR1shOdgl7iraigUBIvEOAj_06UODfLiASi-rVjUZxgmVZKIdttEqj9aopCkFmYM12iL8x2Y7tWUgvx1A9-F9cQ==)

- Reimer–Tiemann reaction - Wikipedia. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsSBzwXERtkPcGPemXdreBWLGB8wzs2x5zen22iwWHk_JvwqgfGVfwt8IQP2JrInUpSd9NNVvZTascfZ_FPbLaomzGKuVt309Fm9yk1X2Dc4aQr6uW1DPh2kJz4KMNKOEyW_1rzLH_0rxZYrdwViPFMFoTBARPPg==)

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoDwpoPlHd1nWDnwbVWV8Wr_qAO0bjU9YpIteK4ZV3BxjIkZ10AL5ykjthfmxt5WweROcxaLXbZQlk1HhG3xDpPERUrVWDNj8lasLAR9qfhwGcDZS7qY1g9u2KqtIqXkgAo1DLSYXFOMSeN2J2pguO22q3asQ_kOuuAGC6xjZFLZrixr1AsSg=)

- Vilsmeier-Haack Reaction - Chemistry Steps. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeAHkn29f9rrnOsCGXi_aDyhn4gOfAOswPuxOpgZMv9EEsWMyihNk250IO6fHt4IMNXnc5mae-Sbdfy-7yja7S4lTmlv9DmzbS3lbdbFI1CRiRW9Hp1lnLHwgpMAOr0O4KteQhNCeiSUi40n2cArtT48M=)

- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnhD6KKOTmjB53PswXK9gXSzcbxJPtetXdu-M-984gJEIM-v5VSj9Q7_TN51Q7ewTAkys1hOyjKUqleatBXYa-jntMCwEM_tTC6vHEeT7nWaXHWBWOwIKl9nisAgsE1tt8VGIfX0WeXGs=)

- 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3cOv9nh14wecpDbSfhAmJ8IqpIisH9xMrPAS7O4Lpr4XvKmzDro0RyPAEUPSdEfOMPfHSPrWkWwMf6UbdfKaQ8L-9MGOuFZcfmYhmu4N2ryebwr2h4QUoWN82f4vqF7ofFT282oo=)

- Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. … - ResearchGate. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWBdYvTeHB7RWqFKEZJLVkpxfgXx3Rm8IXIwMnzdX-a6sOPwrDAqVqS04xB5YU4v0gF7R4e9Ztz5eeWoKUQv64CTeLTK6u-hnMkhynkaMkbu1TdJ1hp8ynrGIakvAEouhgPR0e6A4lpaaxDyawzCqUStz3xXPz7WQioAkPynaHGSz2FN7FSucGVo3HS7yF1AomYAdDZYyCwXTRDDyLAoSV2p1dffwKk0zS7SN3n4cPU5Ud-uakMieWS8lOESe0)

- 5-Nitrobenzoxazole | C7H4N2O3 | CID 1482180 - PubChem - NIH. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVdiq1G5FBulrjQNVjgmiAy7VCq2MjiH1QAE0IoVtrX2iadAxTd2OYl079ESuIiUJCAEMZ7hrOVWr0da0Bt4Zspu0N7T8YP7e2xGKiSStW_5xe5ir0JPsm3J8t3Bir1xGAhGyds--zQy_9REpmjnI7vbf1xpak)

- Reimer Tiemann Reaction | JEE Chemistry - Unacademy. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNOOKJmMd8cG50Zoac1yHAX7Y8Y2h-IbAGa6MbuZG25bsUboDD8RXtQbBdVZ6NxoZYpSvdWoXuzJKZxQyMcTJFbBqMjKZS49Mp8FMkWG0eogj5PJ_ocyeyqJ985phdlp_f0KLVBrk8qF7R166NavpKggPz9l_EDoSEPltLB6Sxcx3zACNjjx-9iQgtibg=)

- Reimer Tiemann Reaction Mechanism - YouTube. (URL: https://vertexaisearch.cloud.google.

- Benzoxazoles - World Journal of Pharmaceutical Sciences. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIVTaPeAHHzLweKPxO0n1NWDB4xRE7ZoEBU-HPl6O605X0iq1iMug63msHYD3d6gOf27MbqNitde5fkFnVx3QMkqTnEsu1zxmYuE-Dek7PbNy1CfuIgKZeNYKklYuR-jMBAVeGkZsBWsBbGJ_1pWNCnVGCKW6UOQgzQ65v3zlGBm0Ii9Bc1CL5dUfMIazfM2vc)

- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents. (URL: https://vertexaisearch.cloud.google.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf4d3_ebFGUGwhVtncAbQFPTlXb_14N6BmH1k3bZpKt29ajHWSg75nXXnEiIknsdoV9y_2qZSJ7MeTOcUomadZfEcEF8F_uw5m0H3NH1VXtRo0Mlh5_UZr4PmN3UCGFJBxaFksfA6ElHM3ANtbJ2ydCBsAxE71UyIqMJCHJ19qU7ltSIlBUXQkw8rdbuMvzCE1qOmXyfXE7P_x7r-j9IOMQVN76aBJ_6Oh2_HV)

- Reimer-Tiemann Reaction - Master Organic Chemistry. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhUAVaFIG1Z2Cal59N_IQ7_56wCFM6WefwqT9945MWEN-RH6K70rjZTUSNYWU8JCJusNbKMX7NZr3tbErIE5LghEPTaENBNmiMBznQJlCAJTBhJAypHeKJM7cyOEJTNpxLxPVx0s_Jw5SSygJ2MRPipy0jvEn3mWY5FK_9szL3E1DR8wHKEtiZ)

- Reimer Tiemann Reaction Mechanism - BYJU'S. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPQPDxwww_cQ6UPo0-hfGhs5itkI6_6pVrTR-Z5-m41uFFzm44j8n2Rfg03gAxGW39TCz-Eoum103HUCKVwKrBGxlTJt4OdtKUtTzyznenduNu18Mbsswg6J_uNVjk9LppHSonyJXu0D4DAEpNjjAYs-Y=)

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0lXYt1O98nU0whMKFbe21Z1laPCORnr138s0DXHie1aKVwAe8AywvAzcKQUYoMqLG_jmDyFvVmmMajrB1aL_hGruC8ahLksCL08_A8_uEESAuKohpzeMi947xQenU3RlvjLaHDJE6e5MUHtOP_8smJBtxQEwVqg==)

- 5-NITRO-1,3-BENZOXAZOLE | 70886-33-8 - ChemicalBook. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_NucQDrDIm1uMrA5c6rb7gkgowbe2t1-xktenHzndheCwuFVsTPvCKy3MWjD1wNQ4nzSlhoEuUOHi-w1eR_GSm2q1FsEwYd48PL6d7vM7oJjpyJAopaFz7YxrC0Jrshx-0KoeHyC8DJMx7OrwOJe3o9AIdtPjCWoUj6c45eSp)

- 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one - NIH. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwTfL0OaJH4iUhQ191r8AbkEm99FeccXE1mM4F7wTJ0d3A3TxkW4G3bzHBspEtboiHbNZsYH32Pm8dJ40UrCIEgnhTnkGWKn_1lQAz87o2l7pmjvFJwg_KKcYMz4Ma2Epq65W6KGCuNJWmzg==)

- (PDF) Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives - ResearchGate. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnMHJBGkEsN20XHrwzNx_bDdLk85BDtEB498HIcYg-G-9BLGA0a3rFP7G7la_IOLgME4PyxwGOXl9TlYhNR87IUN_cairtnwkrWquFjpYgigeVLdfdjISnmsyw3zhovhFaKSa4QZyUdvATp1xj5zqvfZjs7HLgUHjliPLt9BTBLFivY4JmbAIUl0zQgQ1A5Q_PGn_not2EJR8_xT1uksHTgXVV4-tkAWI4vvt-OdxGVRHkEhWUyctJK5kow6fVEGSM1nLMJTBL5wGfZbz90MgNoQzWtw==)

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. 5-NITRO-1,3-BENZOXAZOLE | 70886-33-8 [chemicalbook.com]

- 11. 5-Nitrobenzoxazole | C7H4N2O3 | CID 1482180 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) and handling of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Executive Summary: The Compound & Its Utility[1][2][3][4][5]

5-Nitro-1,3-benzoxazole-2-carbaldehyde (also known as 2-Formyl-5-nitrobenzoxazole) is a specialized heterocyclic intermediate used primarily in the development of anti-infective agents (anthelmintics) and anticancer therapeutics (specifically Glutathione S-transferase inhibitors).[1] Its chemical architecture combines a nitro-aromatic core —imparting specific electronic properties and biological activity—with a reactive aldehyde handle at the C2 position, allowing for rapid diversification via Schiff base formation or reductive amination.[1]

Due to the convergence of a nitro group (energetic/toxic potential) and an aldehyde (oxidative instability), this compound requires a rigorous handling protocol that exceeds standard laboratory practices. This guide defines the safety architecture required to work with this compound, moving beyond generic SDS advice to mechanistic safety management.

Chemical Identity & Physicochemical Profile[1][5][6][7][8][9]

As a specialized research intermediate, specific experimental data is often sparse in public registries. The following data is synthesized from structural analogues (Parent: 1,3-benzoxazole-2-carbaldehyde, CAS 62667-25-8) and functional group analysis (SAR).

| Property | Specification / Value (Predicted/Analogous) |

| Chemical Name | 5-Nitro-1,3-benzoxazole-2-carbaldehyde |

| Molecular Formula | C₈H₄N₂O₄ |

| Molecular Weight | 192.13 g/mol |

| CAS Number | Not Assigned (Parent Analogue: 62667-25-8; Nitro-core: 3889-13-2) |

| Physical State | Yellow to pale-brown crystalline solid |

| Melting Point | 140–145 °C (Decomposition likely >160 °C) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in Ethanol; Insoluble in Water |

| Reactivity Profile | Electrophilic aldehyde; Nitro-group susceptible to reduction; Air-sensitive |

Hazard Identification: The Mechanistic "Why"

Standard SDS codes (H-phrases) often fail to capture the causality of a hazard.[1] Below is the mechanistic breakdown of the risks associated with this specific molecular scaffold.

The Nitro-Aromatic Risk (The "Energetic" Component)

-

Mechanism: The nitro group (-NO₂) withdraws electron density from the benzene ring, increasing the compound's susceptibility to nucleophilic attack but also its thermal instability.

-

Hazard: While not a primary explosive like TNT, nitro-benzoxazoles can undergo vigorous decomposition if heated under confinement or subjected to shock when dry.[1]

-

Toxicity: Nitro-aromatics are established methemoglobinemia inducers.[1] Absorption through the skin can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

The Aldehyde Risk (The "Reactive" Component)

-

Mechanism: The C2-aldehyde is highly electrophilic due to the adjacent electron-withdrawing benzoxazole ring.[1]

-

Hazard: It acts as a potent skin and respiratory sensitizer.[1] In the presence of air, it spontaneously oxidizes to the corresponding carboxylic acid (5-nitro-1,3-benzoxazole-2-carboxylic acid), which may alter the pH and reactivity profile of the sample.[1]

GHS Classification (Derived)

-

Signal Word: WARNING

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H317: May cause an allergic skin reaction.[1]

-

H341: Suspected of causing genetic defects (typical for nitro-aromatics).[1]

-

H335: May cause respiratory irritation.[1]

Safe Handling & Containment Strategy

Trustworthiness in safety comes from redundancy.[1] The following "Inert Shield" protocol ensures that both the operator and the compound are protected.

Engineering Controls

-

Primary Barrier: All handling of the solid powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.[1]

-

Atmosphere: Manipulation of the pure solid should ideally be performed under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the aldehyde.[1]

Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving is mandatory.[1]

-

Respiratory: If working outside a hood (not recommended), a full-face respirator with ABEK-P3 combination filters is required.[1]

-

Eyes: Chemical splash goggles (safety glasses are insufficient due to the dust hazard).

Storage Protocol

-

Temperature: Store at -20 °C (Freezer).

-

Container: Amber glass vial with a PTFE-lined screw cap.[1]

-

Headspace: Purge with Argon before sealing to prevent acid formation.[1]

Experimental Protocols & Workflows

Synthesis & Handling Workflow

The synthesis of 5-nitro-1,3-benzoxazole-2-carbaldehyde typically involves the condensation of 2-amino-4-nitrophenol with a C2-synthon (like dichloroacetic acid) followed by oxidation, or direct condensation with glyoxal derivatives.[1][2]

Figure 1: Generalized synthesis and handling workflow for 5-nitro-1,3-benzoxazole-2-carbaldehyde, emphasizing the critical storage loop.

Emergency Response: Spill Decision Tree

This self-validating protocol ensures that the response matches the scale of the incident.[1]

Figure 2: Decision tree for spill containment.[1] Note the "Wet Method" for powders to prevent inhalation of toxic nitro-aromatic dust.[1]

Stability & Disposal Considerations

Stability[6]

-

Oxidation: The aldehyde group is prone to oxidation to 5-nitro-1,3-benzoxazole-2-carboxylic acid.[1] Evidence of this is a shift in color from yellow to dark brown/orange.[1]

-

Hydrolysis: In the presence of strong acids/bases and moisture, the benzoxazole ring can hydrolyze back to the aminophenol precursor, which is highly toxic.

Disposal[6]

-

Do NOT dispose of down the drain.[1]

-

Protocol: Dissolve the compound in a combustible solvent (Acetone or DMSO) and dispose of it via a licensed hazardous waste incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the nitro group (preventing environmental release) and the benzoxazole ring.

References

-

PubChem. (2025).[1][3] 5-Nitrobenzoxazole | C7H4N2O3 | CID 1482180.[1] National Library of Medicine.[1] [Link]

-

Bhavsar, Z. A., et al. (2021).[4] Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. [Link]

Sources

Technical Guide: Stability and Handling of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

This technical guide details the stability profile, reactivity mechanisms, and handling protocols for 5-Nitro-1,3-benzoxazole-2-carbaldehyde , a highly electrophilic heterocyclic building block.

Executive Summary

5-Nitro-1,3-benzoxazole-2-carbaldehyde represents a class of "activated" heterocyclic aldehydes where the carbonyl reactivity is significantly amplified by the electron-withdrawing nature of the benzoxazole core and the 5-nitro substituent.

-

Solid State Status: Metastable. Chemically stable for months if stored under inert atmosphere at -20°C, but highly susceptible to surface hydrolysis upon exposure to ambient moisture.

-

Solution Status: Highly dynamic. In protic solvents (water, alcohols), the aldehyde functionality is transient, rapidly establishing an equilibrium with its gem-diol (hydrate) or hemiacetal forms. In aprotic polar solvents (DMSO, DMF), it remains predominantly aldehydic but is prone to auto-oxidation to the corresponding carboxylic acid.

Chemical Nature & Reactivity Profile

The instability of this molecule is not random; it is a direct consequence of its electronic architecture. The C-2 position of the benzoxazole ring is inherently electron-deficient ($ \delta+ $). When a formyl group (-CHO) is attached here, the carbonyl carbon becomes exceptionally electrophilic.

Electronic Activation

The 5-nitro group exerts a strong mesomeric withdrawing effect (-M), pulling electron density away from the benzene ring, which transmits this deficiency to the oxazole ring. Consequently, the aldehyde carbon is "starved" of electrons, making it a potent electrophile.

-

Nucleophilic Attack: It reacts avidly with weak nucleophiles (water, alcohols).

-

Oxidation Susceptibility: The C-H bond of the aldehyde is weakened, facilitating oxidation to 5-nitro-1,3-benzoxazole-2-carboxylic acid .

Degradation Pathways (Visualization)

The following diagram illustrates the primary transformation pathways in solution and solid state.

Figure 1: Reaction landscape of 5-Nitro-1,3-benzoxazole-2-carbaldehyde showing reversible solvation and irreversible oxidation.

Solid-State Stability & Storage

In the solid state, the molecule forms a crystalline lattice that provides a kinetic barrier to degradation. However, the surface of the crystal is vulnerable.

Critical Risks

-

Surface Hydrolysis: Atmospheric moisture condenses on the crystal surface, converting the outer layer into the gem-diol. This disrupts the crystal lattice, accelerating further degradation (autocatalytic).

-

Photochemical Decomposition: Nitro-aromatics are often photosensitive. Prolonged exposure to UV/visible light can induce radical formation, leading to polymerization or ring-opening.

Storage Protocol (SOP)

To maintain >98% purity over 6 months:

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Purge with Argon or Nitrogen before sealing.

-

Temperature: Store at -20°C .

-

Desiccant: Store the vial inside a secondary container (jar) containing activated silica gel or

.

Solution Stability: The "Hidden" Equilibrium

Researchers often misinterpret NMR data of this compound because they observe "impurities" that are actually solvation adducts.

Solvent Compatibility Table

| Solvent | Stability Rating | Predominant Species | Recommendation |

| Chloroform ( | High | Aldehyde (~95%+) | Preferred for Analysis. Use anhydrous, acid-free |

| DMSO ( | Moderate | Aldehyde (Main) + Hydrate (Trace) | Acceptable if dry. Hygroscopic nature of DMSO introduces water over time. |

| Methanol ( | Unstable | Hemiacetal (~80-100%) | Avoid. The aldehyde peak (-CHO) will disappear or shift significantly. |

| Water ( | Unstable | Gem-Diol (Hydrate) | Avoid. Insoluble/Decomposes. |

The Methanol Trap

In methanol, the aldehyde undergoes rapid nucleophilic addition:

Experimental Protocols

Protocol: Self-Validating Purity Check (qNMR)

Objective: Determine the true aldehyde content versus hydrate/acid impurities.

-

Preparation: Dry a 5 mm NMR tube in an oven at 110°C for 1 hour.

-

Solvent: Use

stored over 4Å molecular sieves. -

Sample: Dissolve 10 mg of the compound in 0.6 mL solvent.

-

Acquisition: Run a

H NMR immediately. -

Validation Logic:

-

Target Peak: Singlet at 9.8 - 10.2 ppm (Aldehyde -CHO).

-

Impurity Flag 1: Broad singlet at ~13 ppm (Carboxylic acid -COOH).

-

Impurity Flag 2: Doublet/Multiplet at ~6.5 ppm (Gem-diol CH).

-

Integration: If the Acid peak integrates to >5% relative to the Aldehyde, purification is required.

-

Protocol: Purification (Recrystallization)

Do not use column chromatography on silica gel, as the acidity of silica can catalyze hydration or oxidation.

-

Solvent System: Hexane / Ethyl Acetate (3:1).

-

Method: Dissolve crude solid in minimal hot Ethyl Acetate. Add hot Hexane until slightly turbid.

-

Cooling: Allow to cool slowly to RT, then to 4°C.

-

Filtration: Filter rapidly under Argon blanket.

-

Drying: Vacuum dry (

mbar) at room temperature for 4 hours. Do not heat.

Workflow Visualization

Figure 2: Decision matrix for analytical solvent selection to ensure data integrity.

References

-

Reactivity of Benzoxazole Derivatives

- Title: "Benzoxazole derivatives: design, synthesis and biological evalu

- Source: NIH / PMC

-

URL: [Link]

-

Hemiacetal Formation Mechanism

-

Hydration Equilibrium of Electron-Deficient Aldehydes

- Title: "Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines."

- Source: ResearchG

-

URL: [Link]

- Handling of Nitro-Benzoxazoles: Title: "Safety Data Sheet: 5-Nitro-1,2-benzoxazole (Isomeric Analogue Storage)" Source: Apollo Scientific

Sources

Application Note & Protocol: Synthesis of Novel Schiff Bases from 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 5-nitro-1,3-benzoxazole-2-carbaldehyde. Benzoxazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.[1][2][3] The introduction of a nitro group at the 5-position can further enhance the biological potential of these molecules. The formation of a Schiff base, characterized by an azomethine (-C=N-) group, is a versatile method for generating novel compounds with potential applications in drug discovery and materials science.[4][5][6] This guide details the underlying chemical principles, a step-by-step synthesis protocol, characterization techniques, and critical experimental considerations for researchers in organic synthesis and medicinal chemistry.

Introduction: The Scientific Rationale

Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[4][5] The resulting carbon-nitrogen double bond, or imine, is a key functional group that imparts a wide array of biological activities to these molecules, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

The choice of 5-nitro-1,3-benzoxazole-2-carbaldehyde as the aldehyde component is strategic. The benzoxazole ring system is a privileged scaffold in medicinal chemistry, and the nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and biological activity of the final Schiff base derivatives.[2][7] Synthesizing a library of Schiff bases by reacting this aldehyde with various primary amines allows for the systematic exploration of structure-activity relationships.

Mechanism of Formation

The synthesis of a Schiff base is a reversible reaction that proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[8] The reaction is often catalyzed by a small amount of acid or base.[5]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.[5]

-

Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. The removal of water helps to drive the equilibrium towards the product.[9]

Caption: The two-step mechanism of Schiff base formation.

Detailed Synthesis Protocol

This protocol describes a general and reliable method for the synthesis of a Schiff base from 5-nitro-1,3-benzoxazole-2-carbaldehyde and a generic primary amine.

Materials and Reagents

-

5-Nitro-1,3-benzoxazole-2-carbaldehyde

-

Substituted primary amine (e.g., aniline, p-toluidine, etc.)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber and appropriate mobile phase (e.g., ethyl acetate/hexane mixture)

-

UV lamp for TLC visualization

Experimental Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 5-nitro-1,3-benzoxazole-2-carbaldehyde in 20 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

-

Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the selected primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The reaction progress should be monitored by TLC.[4][11]

-

Reaction Monitoring: To monitor the reaction, take a small aliquot from the reaction mixture at regular intervals (e.g., every 30 minutes) and spot it on a TLC plate alongside the starting materials. The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate the progress of the reaction.

-

Reaction Completion: The reaction is typically complete within 3-6 hours, depending on the reactivity of the amine.

-

Isolation of Product: After completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator, or the product can be precipitated by adding cold water.[9]

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[11]

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

-

Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. chemijournal.com [chemijournal.com]

- 5. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 6. scirp.org [scirp.org]

- 7. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. tandfonline.com [tandfonline.com]

- 10. impactfactor.org [impactfactor.org]

- 11. mdpi.com [mdpi.com]

Application Note: Selective Detection of Biothiols Using 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Introduction: The Critical Role of Biothiols in Cellular Health

In the intricate landscape of cellular biochemistry, small-molecule biothiols—principally L-cysteine (Cys), homocysteine (Hcy), and the tripeptide glutathione (GSH)—are fundamental players. They are the cornerstone of the cellular antioxidant defense system, crucial for maintaining redox homeostasis, and participate in a myriad of physiological processes including detoxification, enzyme regulation, and signal transduction.[1][2] An imbalance in the cellular concentrations of these thiols is a key indicator of oxidative stress and has been linked to a host of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Consequently, the ability to accurately detect and quantify biothiols in biological systems is of paramount importance for both fundamental research and clinical diagnostics. Fluorescent probes have emerged as an exceptionally powerful tool for this purpose, offering high sensitivity, operational simplicity, and the capacity for real-time imaging in living cells.[1][3] Among the various chemical strategies employed, probes featuring an aldehyde functional group have proven particularly effective for the selective detection of Cys and Hcy.[4][5]

This application note provides a comprehensive guide to the use of 5-Nitro-1,3-benzoxazole-2-carbaldehyde as a selective, "turn-on" fluorescent probe for the detection of cysteine and homocysteine over the more abundant glutathione.

Principle of Detection: A Mechanism-Based Approach to Selectivity

The efficacy of 5-Nitro-1,3-benzoxazole-2-carbaldehyde as a biothiol sensor is rooted in a specific and elegant chemical reaction. The benzoxazole core, substituted with an electron-withdrawing nitro group, is a competent fluorophore whose emission is initially quenched by the presence of the adjacent electron-withdrawing aldehyde group via an intramolecular charge transfer (ICT) mechanism.[4] The detection event is triggered by a biomolecule-specific chemical transformation that ablates this quenching pathway.

The key to the probe's selectivity lies in a tandem addition-cyclization reaction that is unique to aminothiols like Cys and Hcy.[4][5][6] The process unfolds as follows:

-

Nucleophilic Addition: The highly nucleophilic thiol group (-SH) of Cys or Hcy attacks the electrophilic carbonyl carbon of the probe's aldehyde group.

-

Intramolecular Cyclization: This is the selectivity-determining step. The proximate primary amine group (-NH₂) of Cys or Hcy then performs a rapid intramolecular nucleophilic attack on the newly formed hemiaminal intermediate. This results in the formation of a stable, five-membered thiazolidine ring (for Cys) or a six-membered thiazinane ring (for Hcy).[4][5]

-

Fluorescence "Turn-On": The conversion of the aldehyde group into this heterocyclic ring system eliminates its electron-withdrawing character, thereby disrupting the ICT quenching mechanism. This restores the inherent fluorescence of the benzoxazole fluorophore, leading to a significant, detectable increase in emission intensity—a "turn-on" response.

Glutathione (GSH), despite being a thiol, lacks the spatially proximal primary amine group necessary for the rapid intramolecular cyclization step. Therefore, its reaction with the probe is significantly slower and does not lead to the formation of the highly fluorescent cyclized product, granting the probe its high selectivity for Cys and Hcy.[3][4]

Caption: General experimental workflow for biothiol detection.

Expected Results & Data Presentation

Upon reaction with Cys or Hcy, 5-Nitro-1,3-benzoxazole-2-carbaldehyde is expected to exhibit a significant "turn-on" fluorescent response. In contrast, its fluorescence in the presence of GSH or other amino acids should remain minimal.

Table 1: Representative Performance Characteristics

| Parameter | Cysteine (Cys) | Homocysteine (Hcy) | Glutathione (GSH) | Reference Analogy |

| Fluorescence Change | Strong Turn-On | Strong Turn-On | Negligible | [4][5] |

| Limit of Detection (LOD) | Low µM / High nM | Low µM / High nM | High µM / mM | [1][4] |

| Linear Range | ~0 - 100 µM | ~0 - 100 µM | N/A | [2] |

| Response Time | < 30 minutes | < 30 minutes | > 60 minutes | [4] |

| Optimal pH | 7.0 - 8.0 | 7.0 - 8.0 | N/A | [7] |

Note: These values are illustrative and based on the performance of similar aldehyde-based probes. They should be experimentally determined for this specific compound.

In live-cell imaging experiments, cells incubated with the probe should display bright intracellular fluorescence. Conversely, the NEM-treated control cells should exhibit significantly lower fluorescence, confirming that the signal is dependent on the presence of cellular thiols.

Conclusion